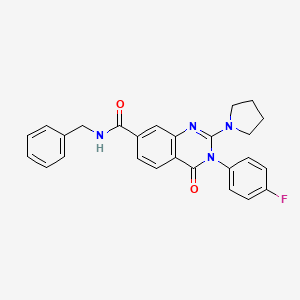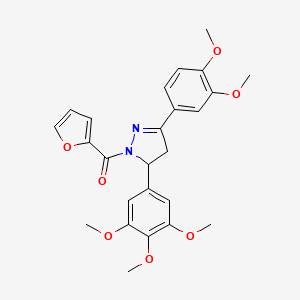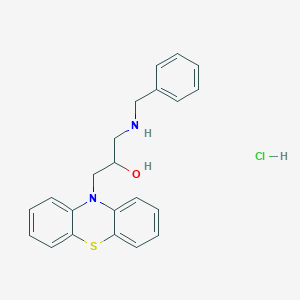![molecular formula C6H16Cl2N2OS B2927982 [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride CAS No. 2445794-75-0](/img/structure/B2927982.png)
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride” is a chemical compound with a molecular weight of 224.13 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3.2ClH/c9-5-7-3-8(4-7)11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H/t7-,8+;; . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The scientific research surrounding [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride primarily focuses on its utility in chemical synthesis and reactions. This compound serves as an intermediary or reactant in various chemical processes, demonstrating its versatility in organic synthesis.
Synthesis of Tetrahydroquinazolinone Derivatives : One study illustrates the use of related compounds in the synthesis of tetrahydroquinazolinone derivatives through Michael addition followed by cyclization processes. This method highlights the potential for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride in facilitating the construction of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals (Dalai et al., 2006).
Cyclisation Reactions : Another application involves cyclisation reactions to produce cyclic compounds with high enantiomeric purity. This process showcases the chemical's role in stereoselective synthesis, which is crucial for creating active pharmaceutical ingredients with desired biological activities (Betts et al., 1999).
Titrimetric Determination : It has been used indirectly in the titrimetric determination of organic compounds through reactions with bromine chloride, indicating its potential application in analytical chemistry for quantifying organic substrates (Verma et al., 1978).
Biological and Medicinal Chemistry Applications
While direct applications of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride in biological contexts were not found, the methodologies and chemical reactions involving similar compounds suggest potential in drug discovery and development. For instance, the synthesis of complex molecules with biological activities involves steps that could leverage the chemical properties of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride.
Enzymatic Reactions and Toxicity Studies : Research on related sulfonimidoyl compounds has explored their enzymatic reactions and potential toxicity, indicating a broader interest in the biological activities of sulfonimidoyl derivatives. Such studies can inform the development of therapeutic agents or provide insights into the metabolic pathways involving these compounds (Cooper et al., 1976).
Synthetic Methodologies for Bioactive Molecules : The synthesis of bioactive molecules, such as pyrazoles and pyrrolizidines, often requires intermediates like [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride. These methodologies are vital for the pharmaceutical industry in creating drugs with specific biological effects (Moosavi‐Zare et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRIQDBLSVRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2927900.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)
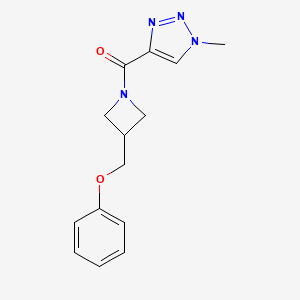
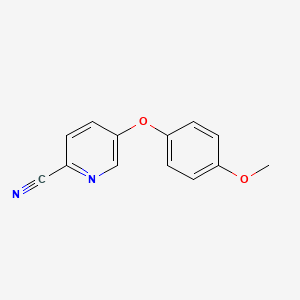
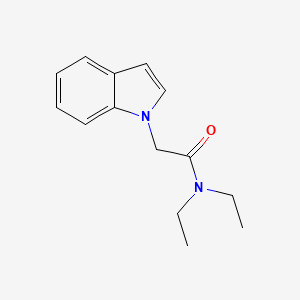
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)
![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
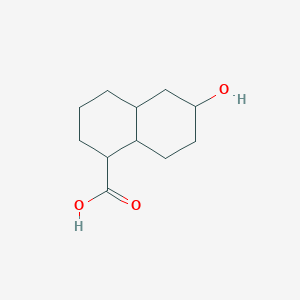
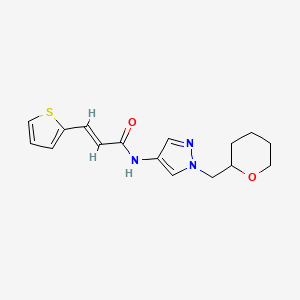
![1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2927915.png)
